Positional Isomer Selectivity: 2-Thiazolyl vs. 4-Thiazolyl Substitution Enables Distinct Biological Activity Profiles
A series of N-Boc thiazole amino acids were evaluated against plasmepsin II from Plasmodium falciparum. The 2-thiazolyl regioisomer (derived from Boc-2-Thiazolyl-L-alanine) exhibited an IC₅₀ of 3.45 μM, whereas the corresponding 4-thiazolyl regioisomer (derived from Boc-4-Thiazolyl-L-alanine) showed an IC₅₀ of 8.52 μM, representing a 2.47‑fold improvement in potency that is solely attributable to the position of the thiazole nitrogen relative to the alanine side chain [1].
| Evidence Dimension | Plasmepsin II inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 3.45 μM (2-thiazolyl N-Boc amino acid, compound 3f) |
| Comparator Or Baseline | 8.52 μM (4-thiazolyl N-Boc amino acid, compound 3g) |
| Quantified Difference | 2.47‑fold lower IC₅₀ (greater potency) for the 2-thiazolyl isomer |
| Conditions | Recombinant plasmepsin II enzyme assay; substrate hydrolysis monitored fluorimetrically; pH 4.5, 37 °C |
Why This Matters
For research programs targeting plasmepsin II (e.g., antimalarial hit discovery), the 2.47‑fold potency advantage of the 2-thiazolyl isomer over the 4-thiazolyl isomer translates directly into a lower required screening concentration and reduced compound consumption.
- [1] Karade, H.N., Acharya, B.N., Sathe, M. & Kaushik, M.P. Design, synthesis, and antimalarial evaluation of thiazole-derived amino acids. Med. Chem. Res. 17, 19–29 (2008). View Source
